![molecular formula C12H17N3O2 B12933685 Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis- CAS No. 91646-60-5](/img/structure/B12933685.png)
Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol typically involves the reaction of benzimidazole derivatives with diethanolamine. One common method involves the condensation of 2-aminobenzimidazole with formaldehyde and diethanolamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using techniques such as chromatography and distillation.
化学反応の分析
Types of Reactions
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
科学的研究の応用
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the diethanolamine moiety can interact with cell membranes and proteins, affecting their function. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)diethanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dipropanol
- 2,2’-(((1H-Benzimidazol-2-yl)methyl)azanediyl)dibutanol
Uniqueness
2,2’-(((1H-Benzo[d]imidazol-2-yl)methyl)azanediyl)diethanol is unique due to its specific combination of a benzimidazole ring and a diethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, which can be advantageous for specific research and industrial purposes.
特性
CAS番号 |
91646-60-5 |
|---|---|
分子式 |
C12H17N3O2 |
分子量 |
235.28 g/mol |
IUPAC名 |
2-[1H-benzimidazol-2-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17N3O2/c16-7-5-15(6-8-17)9-12-13-10-3-1-2-4-11(10)14-12/h1-4,16-17H,5-9H2,(H,13,14) |
InChIキー |
LMSFAZAHDZAGGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12933614.png)
![6-(o-Tolyl)benzo[d]thiazol-2-amine](/img/structure/B12933620.png)
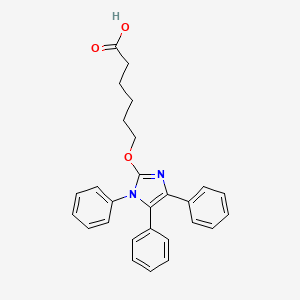
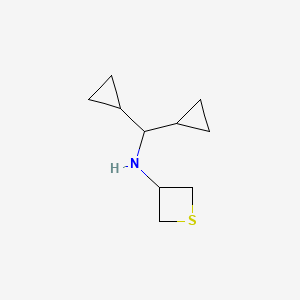
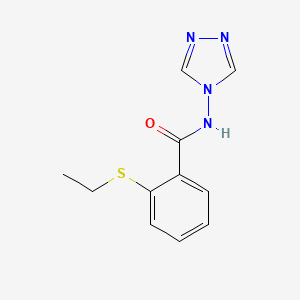

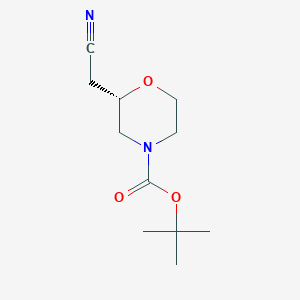

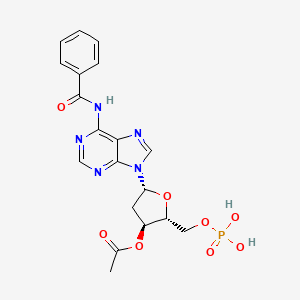

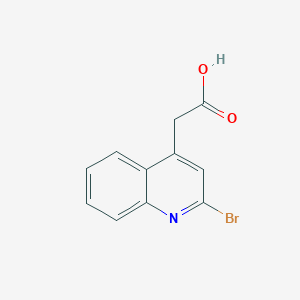
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
